1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone

Description

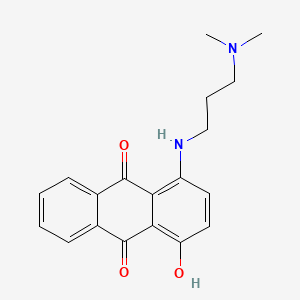

1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone (CAS 25264-26-0) is an anthraquinone derivative with a dimethylamino-propylamino substituent at position 1 and a hydroxyl group at position 2. Its molecular formula is C₂₀H₂₃N₃O₂, and it has a molecular weight of 337.42 g/mol. Predicted physical properties include a density of 1.243 g/cm³, a boiling point of 559.1°C, and a pKa of 9.51, indicating moderate basicity .

Properties

CAS No. |

38866-17-0 |

|---|---|

Molecular Formula |

C19H20N2O3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

1-[3-(dimethylamino)propylamino]-4-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C19H20N2O3/c1-21(2)11-5-10-20-14-8-9-15(22)17-16(14)18(23)12-6-3-4-7-13(12)19(17)24/h3-4,6-9,20,22H,5,10-11H2,1-2H3 |

InChI Key |

JZTAIFJWWKIHKJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-amino-4-hydroxyanthraquinone with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The amino and hydroxy groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes and pigments, as well as in the development of advanced materials.

Mechanism of Action

The mechanism of action of 1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The dimethylamino-propylamino group in the target compound enhances solubility in organic solvents compared to alkyl or aryl-substituted analogues like 1-[(4-butylphenyl)amino]-4-hydroxyanthraquinone, which has a hydrophobic 4-butylphenyl group .

- Electronic Properties: The hydroxyl group at position 4 in the target compound increases acidity (pKa ~9.51) compared to methylamino-substituted derivatives (e.g., 1-aminopropylamino-4-methylaminoanthraquinone), which exhibit higher basicity due to the -NHCH₃ group .

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing 1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone, and how can purity be optimized?

- Synthesis : Condensation reactions between 4-hydroxyanthraquinone derivatives and alkylamino-propylamines are commonly employed. For example, copper-catalyzed Ullmann coupling (used in related anthraquinone syntheses) ensures efficient C-N bond formation .

- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) or recrystallization (ethanol/water) removes unreacted precursors. Purity ≥98% can be verified via HPLC with UV detection at λmax ~255 nm (consistent with anthraquinone chromophores) .

Q. How is the structural integrity of this compound validated in experimental settings?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., dimethylamino protons at δ ~2.2 ppm, hydroxyanthraquinone aromatic signals at δ ~7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₉H₂₂N₃O₃: ~340.16 g/mol) .

- UV/Vis Spectroscopy : Absorbance maxima (e.g., λmax ~255 nm) align with anthraquinone π→π* transitions .

Q. What protocols ensure stability during storage and handling?

- Storage : Store as a crystalline solid at -20°C in airtight, light-protected containers to prevent photodegradation .

- Stability Monitoring : Regular HPLC analysis detects decomposition products (e.g., anthraquinone derivatives with hydrolyzed side chains). Avoid prolonged exposure to moisture or alkaline conditions .

Advanced Research Questions

Q. What mechanistic insights exist regarding its biological activity, particularly in cancer or inflammation models?

- Protein Interaction Studies : Similar anthraquinones inhibit uPAR·uPA interactions (critical for tumor metastasis) via competitive binding assays. Use surface plasmon resonance (SPR) to quantify binding affinity (KD) .

- Cellular Assays : Evaluate antiproliferative effects in HT-29 (colon cancer) or MDA-MB-231 (breast cancer) cells using MTT assays. Compare dose-response curves (IC₅₀) to structurally related compounds .

Q. How can its interactions with DNA or enzymes be characterized to elucidate therapeutic potential?

- Spectroscopic Methods :

- Fluorescence Quenching : Monitor changes in anthraquinone fluorescence upon DNA intercalation (e.g., using calf thymus DNA) .

- Circular Dichroism (CD) : Detect conformational changes in DNA helices upon binding .

- Computational Docking : Molecular docking (AutoDock Vina) predicts binding modes with topoisomerase II or NF-κB targets .

Q. What computational strategies are effective for modeling its pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), aqueous solubility (LogS ~-4.5), and cytochrome P450 inhibition profiles .

- Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gap), correlating with redox activity in biological environments .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.